![molecular formula C17H28N4 B2767499 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine CAS No. 308297-51-0](/img/structure/B2767499.png)

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug that is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills” in New Zealand and other countries . The effects of MBZP are similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

Synthesis Analysis

A series of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized where part C of levocetirizine was replaced with sulfonamides, part A was unchanged, and part B was kept either two or three carbons long .Molecular Structure Analysis

The molecular structure of 4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The anti-nociceptive activity of the compound was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .Physical and Chemical Properties Analysis

The molecular formula of 4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine is C12H18N2 . It has a molar mass of 190.290 g·mol−1 .Scientific Research Applications

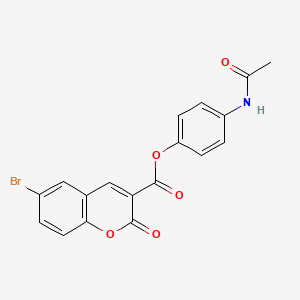

Synthesis and Anticonvulsant, Antimicrobial Activities

Compounds derived from piperazine, including structures related to "4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine," have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. For example, 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, prepared through the reaction with substituted piperazine derivatives, demonstrated significant anticonvulsant activity in vivo and showed antimicrobial activity against bacteria and fungi in vitro (Aytemi̇r, Çalış, & Özalp, 2004).

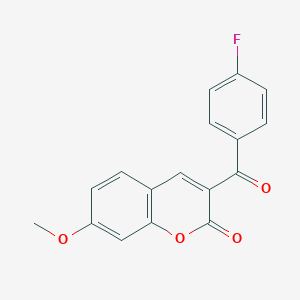

Anticancer and Binding Characteristics

A study investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA), revealing insights into the pharmacokinetic mechanisms of drugs containing piperazine structures. This research demonstrated the compound's anticancer and antibacterial activities and its low toxicity, highlighting the importance of understanding how these compounds interact with biological molecules (Karthikeyan et al., 2015).

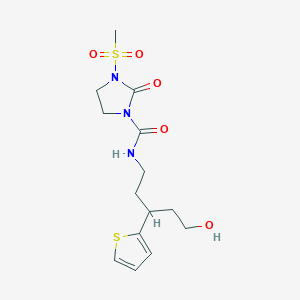

Antiprotozoal Properties

New N-methylpiperazinyl derivatives of bicyclic antiprotozoal compounds were synthesized, showing high activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The study underscores the therapeutic potential of piperazine derivatives in treating protozoal infections, with some compounds exhibiting higher activity and selectivity than conventional antimalarial drugs (Faist et al., 2012).

Erythroid Differentiation and Antitumor Activity

Piperazine derivatives have been tested for their ability to inhibit K-562 cell proliferation and induce erythroid differentiation. This research provides evidence of the potential use of piperazine compounds in cancer therapy, particularly in treating chronic myelogenous leukemia (Saab et al., 2013).

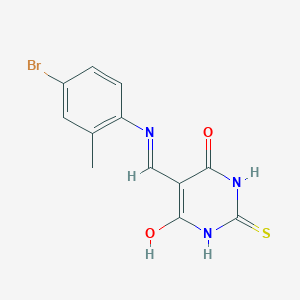

Green Synthesis and Antitumor Activity

A novel series of 1,2,4-triazole Schiff bases containing piperazine groups were synthesized using green chemistry principles. These compounds exhibited significant antitumor activity, highlighting the piperazine structure's role in developing new cancer treatments (Ding et al., 2016).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-methyl-4-[(4-methylpiperazin-1-yl)-phenylmethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4/c1-18-8-12-20(13-9-18)17(16-6-4-3-5-7-16)21-14-10-19(2)11-15-21/h3-7,17H,8-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEJBRWAJUJRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2767418.png)

![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)

![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2767427.png)

![1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2767429.png)

![N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2767430.png)

![2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B2767432.png)

![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2767438.png)